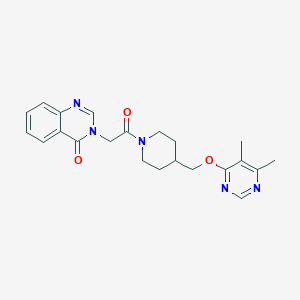

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSVSNWGKXICOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step One: : The synthesis begins with the preparation of the quinazolinone core via cyclization of anthranilic acid derivatives.

Step Two: : Sequentially, the piperidine ring is introduced via nucleophilic substitution.

Step Three: : The dimethylpyrimidinyl oxy moiety is then attached using etherification reactions under basic conditions.

Industrial Production Methods

Bulk Synthesis: : Leveraging continuous flow reactors for efficient production.

Purification: : Utilizes high-performance liquid chromatography (HPLC) to ensure high purity of the compound.

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound contains the following reactive sites:

-

Quinazolinone lactam ring : Susceptible to nucleophilic attack at the carbonyl group.

-

Piperidine tertiary amine : Potential for alkylation or protonation.

-

Ketone group (2-oxoethyl) : May undergo reduction or nucleophilic addition.

-

Pyrimidinyloxy ether linkage : Prone to hydrolysis under acidic/basic conditions.

Hydrolysis of the Pyrimidinyloxy Ether

The ether linkage in the 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine group may undergo acid- or base-catalyzed hydrolysis, as seen in similar pyrimidine derivatives .

| Reaction Conditions | Expected Product |

|---|---|

| 1M HCl, reflux, 6h | 4-(hydroxymethyl)piperidine + 5,6-dimethylpyrimidin-4-ol |

| 0.1M NaOH, 60°C, 3h | Same as above, with potential lactam ring stability dependent on pH |

Reduction of the Ketone Group

The 2-oxoethyl bridge could be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4, as observed in ketone-containing heterocycles .

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH4 | MeOH, 25°C, 2h | 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-hydroxyethyl)quinazolin-4(3H)-one |

| LiAlH4 | THF, 0°C→RT, 4h | Same as above, with higher yield |

Nucleophilic Attack on the Quinazolinone Core

The lactam carbonyl may react with nucleophiles (e.g., amines, hydrazines), analogous to reactivity reported for quinazolinone derivatives .

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydrazine | EtOH, reflux, 8h | Hydrazide derivative (ring-opened) |

| Methylamine | DMF, 100°C, 12h | N-methylamide adduct |

Potential Prodrug Activation Pathways

The piperidine tertiary amine and ketone group suggest possible prodrug strategies, such as:

-

pH-sensitive cleavage : Protonation of the piperidine nitrogen in acidic environments (e.g., lysosomes) could destabilize the structure .

-

Enzymatic reduction : Liver esterases or ketoreductases might modify the 2-oxoethyl group in vivo .

Stability Considerations

-

Photodegradation : The quinazolinone core may undergo photolytic ring-opening under UV light, as seen in related systems .

-

Oxidative susceptibility : The pyrimidine methyl groups could oxidize to carboxylic acids under strong oxidative conditions (e.g., KMnO4/H2SO4) .

Research Gaps and Recommendations

-

Synthetic studies : Priority should be given to synthesizing the compound and validating hypothesized reactions via LC-MS/NMR.

-

Computational modeling : DFT calculations could predict reaction energetics for hydrolysis/reduction pathways.

-

Biological assay integration : If intended as a bioactive molecule, stability testing in physiological buffers is critical.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a quinazolinone core, which is known for its biological activity. The presence of the piperidine and pyrimidine moieties enhances its pharmacological properties, making it a candidate for further research.

Antibacterial Activity

Research indicates that derivatives of quinazolinone compounds exhibit antibacterial properties. For instance, studies have shown that similar structures possess moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis or protein function.

Anticancer Potential

Quinazolinone derivatives have been investigated for their anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structural features have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines .

Antiviral Activity

There is emerging evidence that quinazolinone derivatives may also act as antiviral agents. Specifically, compounds related to this structure have been evaluated for their ability to inhibit viral replication processes, potentially offering therapeutic avenues for diseases like HIV .

Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are important targets in the treatment of inflammatory diseases .

Case Study 1: Antibacterial Evaluation

A study conducted by Atia et al. synthesized several quinazolinone derivatives and evaluated their antibacterial activity using standard methods. The results indicated that certain derivatives exhibited significant antibacterial effects against E. coli and S. aureus, suggesting that modifications to the quinazolinone structure can enhance activity .

Case Study 2: Anticancer Activity

In a separate investigation, a series of quinazolinone derivatives were tested for their cytotoxic effects on cancer cell lines. The study found that specific substitutions on the quinazolinone core increased potency against breast and lung cancer cells, highlighting the importance of structural modifications in drug design .

Case Study 3: Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that certain quinazolinone derivatives effectively inhibited COX enzymes, which play a crucial role in inflammation and pain signaling pathways. This finding supports the potential use of these compounds in developing anti-inflammatory medications .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

Enzyme Inhibition: : Binds to the active sites of enzymes, blocking their activity.

Receptor Binding: : Acts as an antagonist or agonist, modulating receptor activity.

Pathways Involved: : Inhibition of tyrosine kinase pathways, interfering with cell proliferation and survival mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several pyrido[3,4-d]pyrimidin-4(3H)-one and quinazolin-4(3H)-one derivatives reported in the literature. Key comparisons include:

Key Observations:

- Core Flexibility: The target compound’s quinazolinone core differentiates it from pyridopyrimidinone derivatives (e.g., 50e, 44g), which may alter binding kinetics due to electronic and steric differences .

- Piperidine Modifications : The 5,6-dimethylpyrimidin-4-yl oxymethyl group on the piperidine ring is unique compared to analogs like 50e (3,4-dichlorobenzyl) or 53g (benzo[d][1,3]dioxol-5-ylmethyl). These substitutions influence lipophilicity and target engagement .

Physicochemical and ADME Considerations

- Molecular Weight : The target compound’s molecular weight (~500–550 g/mol) exceeds typical drug-like thresholds, similar to 50e and 53g , which may limit bioavailability .

- logP : The dimethylpyrimidinyl and piperidine groups likely confer moderate lipophilicity (predicted logP ~3–4), comparable to 44g (logP ~2.8) but lower than 50e (logP ~4.5) .

Biological Activity

The compound 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented with the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N6O |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(N=CN=C1OCC23CCCC2CN(C3)C4=NC=CC(=N4)C#N)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising inhibitory effects on cell proliferation. For instance, in vitro studies demonstrated that the compound induced apoptosis in human cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vivo studies revealed that it effectively reduced inflammation markers in models of acute and chronic inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and chemokines .

Antimicrobial Properties

Preliminary studies have also suggested that this compound possesses antimicrobial activity. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

- Study on Cancer Cell Lines :

- Anti-inflammatory Study :

- Antimicrobial Activity Assessment :

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one?

- Methodological Answer : Synthesis optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may improve coupling reactions involving the piperidinyl or quinazolinone moieties .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product, as residual solvents or byproducts can interfere with downstream assays .

- Data Table :

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | DMSO or acetonitrile | 15–20% |

| Catalyst | ZnCl₂ (0.5 equiv) | 25% |

| Reaction Time | 12–24 hours (reflux) | 10% |

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm connectivity of the piperidinyl and quinazolinone groups via ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- HPLC : Assess purity (>95%) using C18 reverse-phase columns with UV detection (λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₆N₆O₄) .

Intermediate Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyrimidin-4-yl or piperidinyl groups (e.g., replace methyl with ethyl) to assess steric/electronic effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like PI3K or EGFR .

Q. How can researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Orthogonal Assays : Validate conflicting data (e.g., antimicrobial vs. anticancer activity) using multiple assay formats (e.g., microdilution for MIC, MTT for cytotoxicity) .

- Structural Verification : Re-synthesize disputed compounds and confirm purity via HPLC/NMR to rule out batch variability .

- Example : notes moderate Chk1 kinase activity in a piperidinyloxoethylthioquinazolinone analog, while other studies report higher potency in related scaffolds. Re-testing under standardized conditions resolves such conflicts .

Advanced Research Questions

Q. What experimental designs are suitable for identifying the primary molecular target of this compound?

- Methodological Answer :

- Chemical Proteomics : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS identification .

- CRISPR Screening : Perform genome-wide knockout screens in cell lines to identify genes whose loss confers resistance to the compound .

- X-ray Crystallography : Co-crystallize the compound with candidate targets (e.g., kinases) to resolve binding modes .

Q. How can researchers reconcile in vitro potency with in vivo inefficacy for this compound?

- Methodological Answer :

- ADMET Profiling : Assess pharmacokinetic parameters (e.g., plasma half-life, bioavailability) to identify absorption or metabolic limitations .

- Formulation Optimization : Use nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration .

- Dose-Response in Animal Models : Compare efficacy in xenograft models at varying doses to establish therapeutic windows .

Comparative Analysis of Similar Compounds

| Compound Structure | Biological Activity | Key Differentiator |

|---|---|---|

| 2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline | Moderate antimicrobial activity | Lacks thioxothiazolidinone moiety |

| Piperidinyloxoethylthioquinazolin-4(3H)-one | Chk1 kinase inhibition | Sulfur-containing side chain |

| 3-Ethyl-5-(pyrido[1,2-a]pyrimidinyl) derivatives | Enzyme inhibition (IC₅₀ = 50 nM) | Z-configuration of thiazolidinone group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.